

Application Notes and Protocols for Boditrectinib Treatment

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Compound of Interest		
Compound Name:	Boditrectinib	
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Introduction to Boditrectinib (AUM-601)

Boditrectinib (also known as AUM-601 or CHC2014) is a next-generation, orally available, highly selective small molecule inhibitor of pan-tropomyosin receptor kinase (TRK) proteins: TRKA, TRKB, and TRKC.[1] These receptor tyrosine kinases, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, play a crucial role in neuronal development and function. In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers. These fusion proteins activate downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, promoting tumor cell proliferation and survival.[2]

Boditrectinib is designed to target these TRK fusion proteins, making it a promising therapeutic agent for patients with solid tumors harboring NTRK gene fusions.[1] Furthermore, it has shown potential to overcome resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[1]

Cell Lines Expected to be Sensitive to Boditrectinib

Due to its mechanism of action as a pan-TRK inhibitor, cell lines with documented NTRK gene fusions are anticipated to be sensitive to **Boditrectinib** treatment. While specific IC50 values for **Boditrectinib** are not yet widely published, the following table summarizes cell lines that



have shown sensitivity to other pan-TRK inhibitors, such as Larotrectinib and Entrectinib, and are therefore strong candidates for sensitivity to **Boditrectinib**.

Cell Line	Cancer Type	NTRK Gene Fusion	Expected Sensitivity to Boditrectinib
KM12	Colon Cancer	TPM3-NTRK1	High
CUTO-3	Uterine Leiomyosarcoma	ETV6-NTRK3	High
MO-91	Hairy Cell Leukemia	ETV6-NTRK3	High
Various patient- derived cell lines	Lung Adenocarcinoma, Colorectal Cancer, Acute Myeloid Leukemia	MPRIP–NTRK1, TPM3-NTRK1, ETV6- NTRK3	High

Experimental Protocols

Protocol 1: Determination of IC50 for Boditrectinib using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of **Boditrectinib** in a cancer cell line of interest, which is a key measure of the drug's potency.

Materials:

- Boditrectinib (AUM-601)
- Cancer cell line with a known NTRK gene fusion (e.g., KM12)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well clear-bottom cell culture plates



- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
- Multichannel pipette
- Plate reader (Luminometer for CellTiter-Glo®, spectrophotometer for MTT)
- Dimethyl sulfoxide (DMSO)

Procedure:

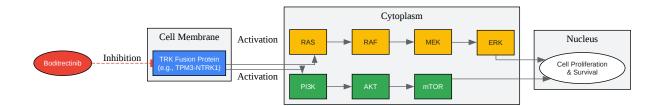
- Cell Seeding:
 - Culture the selected cancer cell line to ~80% confluency.
 - Trypsinize and resuspend the cells in fresh complete medium.
 - \circ Count the cells and adjust the concentration to 5,000-10,000 cells per 100 μ L.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate.
 - Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Drug Preparation and Treatment:
 - Prepare a 10 mM stock solution of **Boditrectinib** in DMSO.
 - Perform serial dilutions of the **Boditrectinib** stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 μM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
 - After 24 hours of incubation, carefully remove the medium from the wells.
 - Add 100 μL of the prepared drug dilutions or vehicle control to the respective wells in triplicate.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.



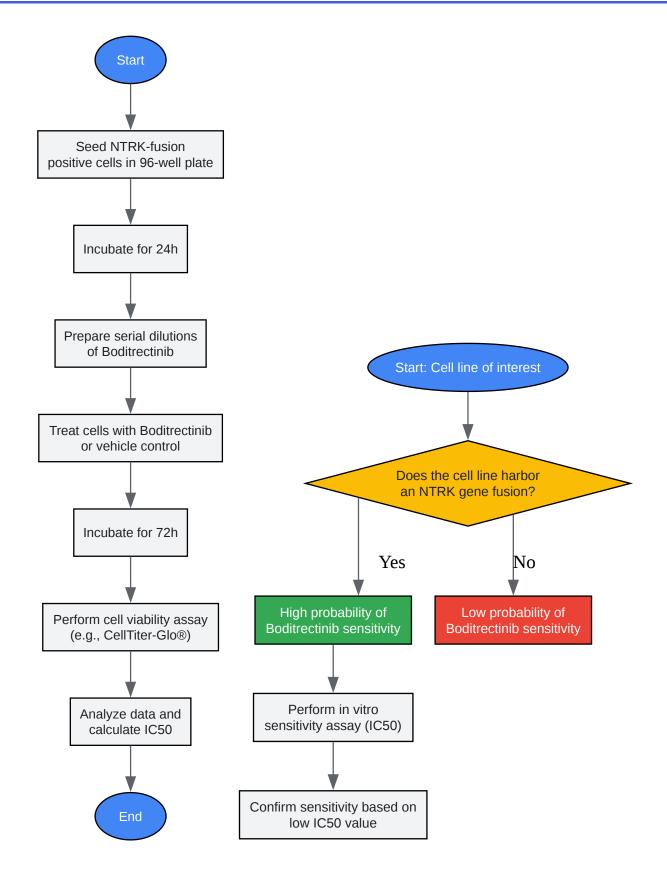
- Cell Viability Measurement (using CellTiter-Glo®):
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the average background luminescence (from wells with medium only) from all experimental values.
 - Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
 - Plot the percentage of cell viability against the logarithm of the **Boditrectinib** concentration.
 - Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations









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References

- 1. boditrectinib (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 2. medic.upm.edu.my [medic.upm.edu.my]
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